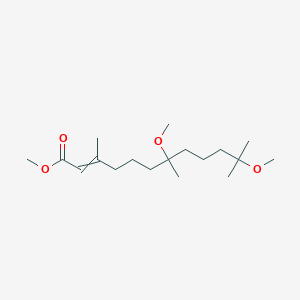
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate is an organic compound with the molecular formula C18H34O4 It is characterized by its ester functional group and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The methoxy groups may participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
- 11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid
Uniqueness
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse applications in various scientific fields.
Properties
CAS No. |
66487-12-5 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O4/c1-15(14-16(19)20-5)10-8-12-18(4,22-7)13-9-11-17(2,3)21-6/h14H,8-13H2,1-7H3 |
InChI Key |
FDMCGGVDZXBZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)CCCC(C)(CCCC(C)(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















